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molecular formula C13H10O4 B8456696 6-Methyl-4-oxo-4h-pyran-3-yl benzoate CAS No. 838-76-6

6-Methyl-4-oxo-4h-pyran-3-yl benzoate

Cat. No. B8456696
M. Wt: 230.22 g/mol
InChI Key: ALGKVLWIPWCWBB-UHFFFAOYSA-N
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Patent
US08183398B2

Procedure details

Allomaltol (600 mg; 4.76 mmol) was weighed out into a round bottom flask (100 ml) containing a stir-bar. The contents were diluted with anhydrous THF (˜20 ml) and stirred (˜5 min) to afford a solution. Next, trimethyl amine (833 μl; 6.33 mmol; 1.33 equiv.) was added drop-wise and the contents stirred (˜5 min). Benzoyl chloride (517 μl; 627 mg; 4.46 mmol) was then added drop-wise, capped and stirred at room temperature. The reaction was monitored via silica gel TLC. Once complete, the reaction mixture was concentrated under reduced pressure and the contents purified by silica gel chromatography to afford 930 mg of light yellow crystalline product (4.04 mmol; 91% yield). This compound was found to have an EC50 of >1 mM. 1H NMR (DMSO-d6) δ 8.58 (s, 1H; 2-H); 8.09-8.07 (dd, 2H); 7.78-7.76 (t, 1H); 7.63-7.59 (t, 2H); 6.43 (s, 1H; 5-H); 2.34 (s, −3H; 6-CH3).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
833 μL
Type
reactant
Reaction Step Two
Quantity
517 μL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:8][CH:7]=[C:6]([OH:9])[C:4](=[O:5])[CH:3]=1.CN(C)C.[C:14](Cl)(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C1COCC1>[C:14]([O:9][C:6]1[C:4](=[O:5])[CH:3]=[C:2]([CH3:1])[O:8][CH:7]=1)(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
CC1=CC(=O)C(=CO1)O
Step Two
Name
Quantity
833 μL
Type
reactant
Smiles
CN(C)C
Step Three
Name
Quantity
517 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred (˜5 min)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(100 ml) containing a stir-bar
CUSTOM
Type
CUSTOM
Details
to afford a solution
STIRRING
Type
STIRRING
Details
the contents stirred (˜5 min)
Duration
5 min
CUSTOM
Type
CUSTOM
Details
capped
STIRRING
Type
STIRRING
Details
stirred at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
Once complete, the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the contents purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1=COC(=CC1=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.04 mmol
AMOUNT: MASS 930 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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